benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is a complex organic compound with a molecular formula of C18H21N3O3 and a molecular weight of 327.38 g/mol[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a ...
Mechanism of Action
Mode of Action
Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Pyrrolopyrazines and related compounds have been found to affect a wide range of biological pathways .
Pharmacokinetics
Similar compounds often have good bioavailability due to their favorable physicochemical properties .
Result of Action
Similar compounds often have diverse effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. This can be achieved through a series of reactions including cyclization, methylation, and carbamoylation[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a .... The specific conditions and reagents used in these reactions depend on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure consistency and quality. The process would likely include purification steps such as recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, making it a candidate for drug discovery and development. It may be used in the study of enzyme inhibitors, receptor agonists, or antagonists.
Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic rings can have comparable properties.
Uniqueness: Benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate stands out due to its specific substitution pattern and the presence of the carbamoyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKHWBUKSVFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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